molecular formula C18H16Cl2FN5O3S B10939532 2,4-dichloro-5-(dimethylsulfamoyl)-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide

2,4-dichloro-5-(dimethylsulfamoyl)-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide

Cat. No.: B10939532
M. Wt: 472.3 g/mol
InChI Key: XLLKVTCNPCUQOH-UHFFFAOYSA-N
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Description

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes dichloro, dimethylamino, sulfonyl, fluorobenzyl, and triazolyl groups

Preparation Methods

The synthesis of 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE typically involves multiple steps, including the introduction of each functional group under specific reaction conditions. Common synthetic routes may include:

    Nitration and Reduction: Starting with a benzene derivative, nitration followed by reduction can introduce amino groups.

    Chlorination: Chlorine atoms can be introduced through electrophilic aromatic substitution.

    Sulfonylation: The sulfonyl group can be added using sulfonyl chlorides under basic conditions.

    Triazole Formation: The triazole ring can be synthesized via cyclization reactions involving hydrazines and nitriles.

    Fluorobenzyl Introduction: The fluorobenzyl group can be attached through nucleophilic substitution reactions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amino groups.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar compounds to 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE include:

    2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzamide: Lacks the triazole and fluorobenzyl groups, making it less complex.

    N-[1-(2-Fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide: Lacks the dichloro and sulfonyl groups, affecting its reactivity and applications.

    5-[(Dimethylamino)sulfonyl]-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide: Similar but with different substitution patterns, leading to variations in chemical properties.

Properties

Molecular Formula

C18H16Cl2FN5O3S

Molecular Weight

472.3 g/mol

IUPAC Name

2,4-dichloro-5-(dimethylsulfamoyl)-N-[1-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-yl]benzamide

InChI

InChI=1S/C18H16Cl2FN5O3S/c1-25(2)30(28,29)16-7-12(13(19)8-14(16)20)17(27)23-18-22-10-26(24-18)9-11-5-3-4-6-15(11)21/h3-8,10H,9H2,1-2H3,(H,23,24,27)

InChI Key

XLLKVTCNPCUQOH-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=NN(C=N2)CC3=CC=CC=C3F)Cl)Cl

Origin of Product

United States

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